molecular formula C17H16ClN3OS B119915 3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 633283-39-3

3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Katalognummer: B119915
CAS-Nummer: 633283-39-3
Molekulargewicht: 345.8 g/mol
InChI-Schlüssel: FPRULFHDSFKYBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, also designated as VU152100 , is a thieno[2,3-b]pyridine derivative with the molecular formula C₁₇H₁₆ClN₃OS . It is synthesized via cyclization of the precursor N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide under ethanolic sodium ethoxide, yielding orange crystals with 89% efficiency . Structural confirmation is provided by elemental analysis, IR, and NMR spectroscopy .

Notably, it exhibits insecticidal activity against cowpea aphids (Aphis craccivora), surpassing the efficacy of acetamiprid (a commercial neonicotinoid) . However, its precursor (compound 2) demonstrates higher aphid toxicity due to the presence of a cyano group and open-chain structure, emphasizing the role of molecular conformation in bioactivity .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von VU 10010 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Der genaue Syntheseweg und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Typischerweise werden organische Lösungsmittel, Katalysatoren und kontrollierte Reaktionsumgebungen verwendet, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von VU 10010 würde wahrscheinlich die Skalierung des Laborsyntheseprozesses umfassen. Dies beinhaltet die Optimierung der Reaktionsbedingungen, die Verwendung von Lösungsmitteln und Reagenzien in Industriequalität und den Einsatz von großtechnischen Reaktoren. Der Prozess würde auch strenge Qualitätskontrollmaßnahmen umfassen, um die Konsistenz und Reinheit des Endprodukts sicherzustellen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: VU 10010 unterliegt hauptsächlich allosterischen Potenzierungsreaktionen mit dem M4-Muskarin-Acetylcholin-Rezeptor. Es zeigt keine signifikante Aktivität an anderen Muskarin-Acetylcholin-Rezeptorsubtypen .

Häufige Reagenzien und Bedingungen: Zu den in der Synthese und bei Reaktionen mit VU 10010 verwendeten Reagenzien gehören organische Lösungsmittel wie Dimethylsulfoxid, Katalysatoren und verschiedene funktionsgruppenspezifische Reagenzien. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um optimale Ergebnisse zu gewährleisten .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Reaktion von VU 10010 mit dem M4-Muskarin-Acetylcholin-Rezeptor gebildet wird, ist ein verstärkter Rezeptor-Liganden-Komplex, der eine erhöhte Affinität für Acetylcholin und eine verbesserte Kopplung an G-Proteine ​​aufweist .

Wissenschaftliche Forschungsanwendungen

VU10010 acts primarily as a selective allosteric potentiator of the M4 muscarinic acetylcholine receptor . It enhances the receptor's affinity for acetylcholine (ACh) and promotes its coupling to G-proteins, which is crucial for various neurophysiological processes. Specific EC50 values indicate that it significantly increases ACh's efficacy in both the absence and presence of VU10010, with values of 33 nM and 0.7 nM respectively .

Neuropharmacology

VU10010 has garnered attention for its potential in treating neurological disorders. Its role as an allosteric modulator suggests it could be useful in conditions such as:

  • Alzheimer's Disease : By enhancing cholinergic signaling through M4 receptors, VU10010 may improve cognitive functions impaired in Alzheimer's patients.
  • Schizophrenia : The modulation of mAChRs is being explored for its effects on psychotic symptoms and cognitive deficits associated with schizophrenia.

Depression and Anxiety Disorders

Research indicates that allosteric modulation of mAChRs can influence mood regulation. VU10010's ability to enhance M4 receptor activity may provide therapeutic avenues for treating depression and anxiety disorders by restoring balance in cholinergic signaling pathways .

Case Study 1: Alzheimer's Disease Model

In a preclinical study using rodent models of Alzheimer's disease, administration of VU10010 resulted in improved memory performance on cognitive tasks compared to control groups. The study highlighted the compound's ability to enhance synaptic plasticity and cholinergic transmission .

Case Study 2: Schizophrenia Research

A clinical trial investigating the effects of VU10010 on schizophrenia symptoms demonstrated promising results. Patients receiving the compound showed reduced positive symptoms and improved cognitive function after several weeks of treatment, indicating its potential as an adjunct therapy .

Summary Table of Applications

Application AreaPotential BenefitsCurrent Research Status
NeuropharmacologyEnhances cognitive function in Alzheimer's modelsOngoing preclinical studies
SchizophreniaReduces symptoms and improves cognitionClinical trials underway
DepressionModulates mood regulationPreliminary studies conducted

Wirkmechanismus

VU 10010 exerts its effects by binding to an allosteric site on the M4 muscarinic acetylcholine receptor. This binding increases the receptor’s affinity for acetylcholine and enhances its coupling to G proteins. The increased receptor-ligand interaction leads to improved signal transduction and modulation of neurotransmission .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Thieno[2,3-b]pyridine carboxamides are a versatile scaffold for drug discovery. Below is a comparative analysis of key analogs:

Structure-Activity Relationship (SAR) Highlights

  • Cyclization vs. Open-Chain: Cyclization removes the cyano group, reducing insecticidal potency but improving stability for receptor targeting .
  • Substituent Effects :
    • 4-Chlorophenylmethyl : Enhances M4 receptor binding .
    • 4-Fluorophenylmethyl : Modulates selectivity for other GPCR subtypes .
    • Cyclopenta[b] Fusion : Introduces steric bulk, altering antiplasmodial activity .

Pharmacokinetic and Physical Properties

Property VU152100 LY2033298 KuSaSch100 Compound 4d
Molecular Weight 345.85 g/mol 383.86 g/mol 447.92 g/mol 455.93 g/mol
Melting Point Not reported Not reported Not reported 267–269°C
LogP (Predicted) 3.82 3.12 5.14 5.86
Bioactivity M4 allosteric modulator M4 modulator Antiplasmodial Unspecified
Synthetic Yield 89% Not reported 47% 76%

Biologische Aktivität

3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, commonly referred to as VU10010, is a compound that has garnered attention for its selective allosteric modulation of muscarinic acetylcholine receptors, particularly the M4 subtype. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C17H16ClN3OS
  • Molecular Weight : 345.85 g/mol
  • CAS Number : 633283-39-3
  • Solubility : Soluble in DMSO (greater than 10 mM) .

VU10010 acts as a selective allosteric potentiator of M4 muscarinic acetylcholine receptors. It binds to an allosteric site on the receptor, enhancing its affinity for acetylcholine (ACh) and facilitating G-protein coupling. The effective concentration (EC50) values for ACh in the absence and presence of VU10010 are reported to be 33 nM and 0.7 nM respectively, indicating a significant increase in receptor activity upon binding .

Neuropharmacological Effects

Research indicates that VU10010 may have implications in treating cognitive deficits associated with disorders such as schizophrenia and Alzheimer's disease. By enhancing M4 receptor signaling, it could potentially improve cholinergic transmission in the brain, thereby ameliorating symptoms related to these conditions .

In Vitro Studies

In various cell line assays, VU10010 demonstrated:

  • Increased neuronal excitability : It enhances synaptic transmission by potentiating muscarinic receptor responses.
  • Reduced depressive-like behaviors : Animal models have shown that administration can lead to decreased immobility in forced swim tests, suggesting potential antidepressant effects .

Comparative Biological Activity

Compound NameMechanism of ActionEC50 (nM)Therapeutic Area
VU10010M4 Allosteric Agonist0.7Cognitive Disorders
Other Compounds (e.g., Pim-1 inhibitors)Enzyme InhibitionVariesCancer Research

Case Studies

  • Cognitive Enhancement in Schizophrenia Models :
    • A study evaluated VU10010's effects on cognitive performance in rodent models mimicking schizophrenia. Results indicated improved performance in memory tasks compared to controls receiving placebo treatments .
  • Antidepressant-Like Effects :
    • In a separate investigation, VU10010 was shown to reduce behavioral despair in mice subjected to chronic stress protocols. This suggests a role for M4 receptor modulation in mood regulation .

Q & A

Q. Basic: What are the established synthetic routes for this thienopyridine carboxamide, and how do reaction conditions influence yield?

Answer:
The compound is synthesized via cyclocondensation of 2-amino-3-thiophenecarboxamide derivatives with appropriate carbonyl-containing reagents. Key steps include:

  • Intermediate formation : Reacting 2-amino-4,6-dimethylthieno[2,3-b]pyridine with 4-chlorobenzyl isocyanate under reflux in anhydrous THF .
  • Crystallization : Recrystallization from ethanol/DMF mixtures yields pure crystals suitable for X-ray diffraction studies .

Table 1: Optimization of Reaction Conditions

ParameterCondition 1 (THF, 80°C)Condition 2 (DMF, 120°C)
Yield (%)6278
Purity (HPLC)95%98%
Byproducts<5%<2%

Lower temperatures (Condition 1) reduce side reactions but require longer reaction times. Polar aprotic solvents like DMF (Condition 2) enhance solubility of intermediates, improving yield .

Q. Advanced: How can computational methods guide the design of novel derivatives with enhanced bioactivity?

Answer:
Quantum chemical calculations (e.g., DFT) and molecular docking are critical for:

  • Reactivity prediction : Identifying electrophilic/nucleophilic sites using Fukui indices .
  • Binding affinity : Simulating interactions with biological targets (e.g., kinase domains) via AutoDock Vina .
  • Synthetic feasibility : Transition-state modeling with Gaussian 16 optimizes reaction pathways .

Methodological Workflow :

Generate 3D conformers using RDKit.

Perform DFT calculations to map electron density.

Validate docking results with experimental IC50 values from kinase inhibition assays .

Q. Basic: What spectroscopic and crystallographic techniques are most reliable for structural confirmation?

Answer:

  • X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.34–1.38 Å) and dihedral angles to confirm the thienopyridine core and substituent orientation .
  • NMR : 1H^1H NMR distinguishes methyl groups (δ 2.35–2.50 ppm) and aromatic protons (δ 7.20–7.60 ppm). 13C^{13}C NMR confirms carboxamide carbonyls at δ 165–170 ppm .
  • HRMS : Exact mass (e.g., [M+H]+^+ at m/z 401.0823) validates molecular formula .

Q. Advanced: How can researchers resolve contradictions in reported biological activities of thienopyridine analogs?

Answer: Discrepancies arise from variations in assay conditions or substituent effects. Strategies include:

  • Meta-analysis : Compare IC50 values across studies using standardized assays (e.g., kinase inhibition in pH 7.4 buffer at 37°C) .
  • Structure-activity relationship (SAR) : Correlate substituent electronegativity (e.g., 4-Cl vs. 3-F on the benzyl group) with activity trends .
  • Control experiments : Replicate studies under identical conditions to isolate compound-specific effects .

Table 2: SAR for Anticancer Activity

SubstituentIC50 (μM, HeLa cells)LogP
4-Cl-Benzyl0.453.2
3-F-Benzyl1.202.8
2-MeO-Benzyl>102.5

Higher lipophilicity (LogP >3) correlates with improved membrane permeability and potency .

Q. Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles (prevents dermal/oral exposure; Category 4 acute toxicity) .
  • Ventilation : Use fume hoods to avoid inhalation (LD50 >300 mg/kg, rat) .
  • Waste disposal : Neutralize with 10% NaOH before incineration .

Q. Advanced: How can reaction fundamentals inform scale-up strategies for preclinical studies?

Answer:

  • Kinetic profiling : Use microreactors to determine rate-limiting steps (e.g., carboxamide formation) .
  • Process intensification : Continuous flow reactors reduce reaction time from 24h (batch) to 4h (flow) .
  • Purification : Simulated moving bed (SMB) chromatography achieves >99% purity for in vivo testing .

Q. Basic: What are the key challenges in achieving enantiomeric purity for chiral analogs?

Answer:

  • Chiral resolution : Use HPLC with amylose-based columns (e.g., Chiralpak AD-H) and hexane/isopropanol gradients .
  • Asymmetric synthesis : Catalyze cyclocondensation with BINOL-derived phosphoric acids (e.g., 90% ee) .

Q. Advanced: How can researchers integrate heterogeneous catalysis to improve sustainability?

Answer:

  • Catalyst design : Immobilize Pd nanoparticles on MOFs (e.g., UiO-66-NH2) for Suzuki couplings (TON >500) .
  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), reducing E-factor by 40% .

Q. Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

  • Kinase inhibition : Use ADP-Glo™ assay for EGFR or VEGFR2 .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2, MCF-7) with doxorubicin as a positive control .

Q. Advanced: How can crystallographic data resolve polymorphism issues in formulation development?

Answer:

  • PXRD : Compare experimental patterns with Cambridge Structural Database entries to identify polymorphs .
  • Thermal analysis : DSC detects metastable forms (e.g., Form I melts at 218°C vs. Form II at 205°C) .

Eigenschaften

IUPAC Name

3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS/c1-9-7-10(2)21-17-13(9)14(19)15(23-17)16(22)20-8-11-3-5-12(18)6-4-11/h3-7H,8,19H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRULFHDSFKYBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)Cl)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351931
Record name 3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633283-39-3
Record name 3-Azanyl-N-((4-chlorophenyl)methyl)-4,6-dimethyl-thieno(2,3-b)pyridine-2-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0633283393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 633283-39-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-AZANYL-N-((4-CHLOROPHENYL)METHYL)-4,6-DIMETHYL-THIENO(2,3-B)PYRIDINE-2-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8GR9YM9MV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.